molecular formula C14H7BF8O B594157 Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane CAS No. 1218790-74-9

Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane

Cat. No. B594157
CAS RN: 1218790-74-9
M. Wt: 354.006
InChI Key: CPVWDJSKJMCXQY-UHFFFAOYSA-N
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Description

Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is a specialty chemical . It is often used in research and development .

Scientific Research Applications

Drug Development

Compounds containing the trifluoromethyl group, such as Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane, have been found in many FDA-approved drugs over the last 20 years . They exhibit numerous pharmacological activities, making them valuable in the field of drug development .

Synthesis of Biologically Active Molecules

These compounds can be involved in various reactions such as Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions . These reactions are crucial in the synthesis of biologically active molecules .

Antibacterial Agents

Some derivatives of these compounds have shown potent growth inhibitory effects on drug-resistant bacteria . This makes them potential candidates for the development of new antibiotics, especially against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci .

Catalysts in Organic Transformations

The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts . This suggests that Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane could be used as a catalyst in promoting organic transformations .

Chemical Derivatization

3,5-Bis(trifluoromethyl)phenyl isocyanate, a related compound, is used in the chemical derivatization of amino-functionalized model surfaces . This suggests potential applications in surface chemistry and materials science .

Synthesis of Inhibitors

These compounds can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

Mechanism of Action

Target of Action

The primary target of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane forms a ‘frustrated Lewis pair’ with 2,2,6,6-tetramethylpiperidine, which cleaves H2 to form a salt containing the novel anion [μ-H (BArF 18) 2] − . This interaction with its target leads to changes in the chemical structure and properties of the compound.

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key pathway in organic synthesis . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of a novel anion [μ-H (BArF 18) 2] − . This anion is formed when the compound cleaves H2 in the presence of 2,2,6,6-tetramethylpiperidine . This process results in significant changes at the molecular and cellular levels.

Action Environment

The action of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical groups.

properties

IUPAC Name

bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BF8O/c16-9-5-1-3-7(11(9)13(18,19)20)15(24)8-4-2-6-10(17)12(8)14(21,22)23/h1-6,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVWDJSKJMCXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)C(F)(F)F)(C2=C(C(=CC=C2)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BF8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681623
Record name Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218790-74-9
Record name Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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